Specific Scientific Field: This application falls under the field of Psychiatry and Neuroscience .
Summary of the Application: Bavisant (JNJ-31001074) is a highly selective, orally active antagonist of the human H3 receptor with a novel mechanism of action, involving wakefulness and cognition, with potential as a treatment for ADHD .
Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo- and active-controlled, parallel-group, multicentre study, three dosages of bavisant (1 mg/day, 3 mg/day or 10 mg/day) and two active controls were evaluated in adults with ADHD . The study consisted of a screening phase of up to 14 days, a 42-day double-blind treatment phase and a 7-day post-treatment follow-up phase .
Results or Outcomes: The primary efficacy endpoint was the change in the Attention Deficit Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-IV) total score from baseline (day 1) to the end of the treatment phase (day 42) .
Specific Scientific Field: This application falls under the field of Psychiatry .
Summary of the Application: Bavisant has been used in trials studying the basic science and treatment of Alcoholism .
Specific Scientific Field: This application falls under the field of Pharmacology .
Summary of the Application: Bavisant has been used in trials studying Pharmacokinetics .
Specific Scientific Field: This application falls under the field of Neurology .
Summary of the Application: Bavisant has been used in a phase IIb study to evaluate its safety and efficacy in the treatment of excessive daytime sleepiness (EDS) in patients with Parkinson’s Disease (PD) .
Methods of Application or Experimental Procedures: This was a randomized, double-blind study that compared the efficacy and safety of three fixed doses of Bavisant (0.5, 1, and 3 mg/day) versus placebo for the treatment of EDS in subjects with PD over a period of 6 weeks .
Summary of the Application: Bavisant has been used in a phase IIb study to evaluate its safety and efficacy in the treatment of narcolepsy, a neurological disorder that affects the control of sleep and wakefulness .
Methods of Application or Experimental Procedures: This was a randomized, double-blind study that compared the efficacy and safety of three fixed doses of Bavisant (0.5, 1, and 3 mg/day) versus placebo for the treatment of narcolepsy over a period of 6 weeks .
Bavisant, chemically known as JNJ-31001074, is a selective antagonist of the histamine H3 receptor. It is notable for its potential in promoting wakefulness and enhancing cognitive functions. This compound has been primarily investigated for its applications in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive impairments due to its unique mechanism of action that involves modulating neurotransmitter systems, including acetylcholine and norepinephrine .
These reactions are crucial for understanding its pharmacokinetics and metabolic pathways .
The synthesis of Bavisant typically involves several steps:
The synthetic route may vary based on the desired form (e.g., dihydrochloride salt) and specific conditions used during the reactions .
Bavisant has been primarily explored for:
Interaction studies involving Bavisant focus on its pharmacokinetic properties and how it interacts with other medications. Notably, it may influence the metabolism of drugs processed by similar enzymatic pathways. Understanding these interactions is crucial for determining safe co-administration with other treatments .
Bavisant shares similarities with several other compounds that act on the histamine H3 receptor or have similar pharmacological profiles. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Pitolisant | Histamine H3 receptor antagonist | Narcolepsy treatment | Approved for use; promotes wakefulness without significant side effects |
| Suvorexant | Orexin receptor antagonist | Insomnia treatment | Targets different receptors; promotes sleep rather than wakefulness |
| Methylphenidate | Norepinephrine-dopamine reuptake inhibitor | ADHD treatment | More established use; stimulant effects differ from Bavisant's mechanism |
Bavisant's unique mechanism as a selective histamine H3 receptor antagonist sets it apart from these compounds, particularly in its potential applications beyond ADHD treatment .